tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVSYGIDMGKDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Amine Formation
The bicyclo[4.1.0]heptane scaffold is typically synthesized via [2+1] cyclopropanation of a cyclohexene derivative. A representative protocol involves:
Reagents :
-
Cyclohexene oxide
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Trimethylsulfoxonium iodide (TMSOI)
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Sodium hydride (NaH)
Procedure :
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Cyclohexene oxide is treated with TMSOI and NaH in dimethylformamide (DMF) at 0°C.
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The resulting sulfoxonium ylide undergoes cyclopropanation to yield the bicyclic epoxide.
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Epoxide ring-opening with aqueous ammonia generates the 3-azabicyclo[4.1.0]heptane amine.
Yield : 45–60% (over three steps)
Carbamate Protection
The free amine is protected using tert-butyl chloroformate (Boc₂O) under Schotten-Baumann conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–16 hours |
| Yield | 85–92% |
This step ensures regioselective protection of the secondary amine while preserving the bicyclic structure.
Ring-Closing Metathesis Approach
Diene Precursor Preparation
A Grubbs-II-catalyzed RCM strategy offers an alternative route:
Starting Material : N-Boc-1,5-dieneamine
Catalyst : Grubbs II (5 mol%)
Conditions :
-
Solvent: Toluene
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Temperature: 80°C
-
Duration: 24 hours
Outcome :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclopropanation | Scalable to 100+ gram batches | Moderate yields (45–60%) |
| RCM | High exo selectivity | Costly catalysts (Grubbs II) |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclopropanation rates but risk epimerization. Non-polar solvents (toluene) favor RCM but slow reaction kinetics.
Catalytic Improvements
Cyclopropanation :
RCM :
-
Using Hoveyda-Grubbs catalyst reduces loading to 2 mol% without sacrificing efficiency.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to improve safety and yield:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 48 hours | 6 hours |
| Yield | 60% | 78% |
| Purity | 95% | 99% |
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Grubbs II Catalyst | 12,000 |
| TMSOI | 450 |
| Boc₂O | 220 |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its structural features that may influence biological activity. It is particularly relevant in the development of new drugs targeting specific proteins or nucleic acids.
Binding Affinity Studies
Preliminary studies indicate that tert-butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate may exhibit binding affinity with various enzymes and receptors, which could lead to the development of novel pharmaceuticals targeting diseases such as cancer or neurodegenerative disorders.
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex azabicyclic structures.
Strain-Releasing Reactions
Due to its highly strained bicyclic structure, it can participate in strain-releasing reactions that yield cyclobutanes and azetidines, which are valuable intermediates in organic synthesis.
Functionalization Methods
Recent methodologies have been developed for the functionalization of azabicyclo compounds, allowing chemists to create diverse derivatives with tailored properties for specific applications .
Case Study 1: Drug Development
A research group utilized this compound as a precursor for synthesizing a series of novel compounds aimed at inhibiting specific cancer cell lines. The study demonstrated that modifications to the bicyclic structure directly influenced the compounds' efficacy and selectivity against cancer cells.
Case Study 2: Organic Synthesis
In another study, researchers employed this compound in the synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives. The results indicated that these derivatives exhibited enhanced reactivity in subsequent chemical transformations, showcasing the compound's utility as a synthetic intermediate.
Mechanism of Action
The mechanism of action of tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate involves its interaction with specific molecular targets and pathways . The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Positional Isomers: 1-yl vs. 6-yl Substitution
Impact of Substitution :
- The 1-yl isomer (CAS 134575-47-6) is more sterically accessible for nucleophilic reactions due to the carbamate group’s position on the less hindered bridgehead .
- The 6-yl isomer (CAS 2227206-53-1) may exhibit reduced reactivity in certain coupling reactions due to steric hindrance from adjacent bicyclo substituents .
Substituent Variations: Hydroxymethyl vs. Carbamate
Functional Group Influence :
Bicyclo System Variations: [4.1.0] vs. [3.1.1]
Structural Implications :
Salts and Derivatives
Salt Formation Advantages :
- Hydrochloride salts (e.g., CAS 1341037-94-2) are preferred for pharmaceutical formulations due to improved solubility and bioavailability .
Biological Activity
tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate (CAS Number: 134575-47-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis methods, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing primarily on its pharmacological properties, including enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition Studies
Recent research has highlighted the compound's ability to inhibit specific enzymes, which can be crucial for its therapeutic efficacy:
| Enzyme | Inhibition (%) at 5 mM | Inhibition (%) at 25 mM |
|---|---|---|
| β-glucosidase | 43% | 20% |
| β-galactosidase | 25% | No significant increase |
| β-mannosidase | Increased activity to 148% | Increased activity to 240% |
These results indicate that while this compound effectively inhibits certain enzymes, it also enhances the activity of others, suggesting a dual role in enzymatic modulation .
Case Study 1: Antidiabetic Potential
A study focusing on iminosugars similar to this compound demonstrated significant inhibition of glycosidases, which are implicated in carbohydrate metabolism. The compound's structural analogs showed promise in reducing blood glucose levels in diabetic models, indicating potential as a therapeutic agent for diabetes management .
Case Study 2: Neurological Applications
Research into the neuroprotective effects of bicyclic compounds has suggested that this compound may possess properties beneficial for neurodegenerative diseases. Its ability to modulate neurotransmitter systems and inhibit acetylcholinesterase could lead to applications in treating conditions such as Alzheimer's disease .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available amino acids or other precursors. The following general steps outline a synthetic route:
- Formation of Bicyclic Structure : Utilizing cyclization reactions involving amines and carbonyl compounds.
- Carbamoylation : Introducing the carbamate group through reaction with isocyanates or carbamates.
- Purification : Employing chromatography techniques to isolate the desired product with high purity.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate?
The compound is typically synthesized via hydrogenolysis of a benzyl-protected intermediate. For example, tert-butyl (3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)carbamate is subjected to hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere (balloon) overnight. The reaction mixture is filtered and concentrated to yield the free amine, which is used without further purification. LCMS (m/z: 213.1 [M+H]+) confirms the product .
Q. How is the compound characterized post-synthesis?
Liquid chromatography-mass spectrometry (LCMS) is the primary method for confirming molecular weight (e.g., m/z 213.1 [M+H]+). Reaction progress and purity are monitored via TLC or HPLC. For derivatives, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity .
Advanced Research Questions
Q. What strategies optimize the hydrogenation step in synthesizing this compound?
Catalyst loading and hydrogen pressure significantly influence yield. Evidence suggests using 10% Pd/C (10% w/w relative to substrate) under a hydrogen balloon for 12–24 hours. Microwave-assisted hydrogenation can reduce reaction time but requires careful temperature control to avoid over-reduction. Pre-purification of intermediates (e.g., tert-butyl (3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)carbamate) minimizes side reactions .
Q. How can low yields in cyclopropanation reactions involving this scaffold be addressed?
Stability of intermediates (e.g., intermediates 96 and 97) under reaction conditions often limits yields. Substituting polar aprotic solvents (e.g., DMF) with dichloromethane or THF, and lowering reaction temperatures, can reduce decomposition. Additionally, using cesium carbonate as a base instead of potassium carbonate improves steric accessibility in palladium-catalyzed coupling reactions .
Q. What methods enable functionalization of the azabicyclo[4.1.0]heptane core?
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is effective for introducing substituents. For example, tert-butyl (3-azabicyclo[4.1.0]heptan-1-yl)carbamate reacts with halogenated quinolones under microwave conditions using Pd₂(dba)₃ and BINAP as ligands. Boronate esters (e.g., tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) facilitate Suzuki-Miyaura couplings .
Q. How can contradictions in reported yields for similar azabicyclo derivatives be resolved?
Discrepancies often arise from differences in catalyst systems or reaction scales. For instance, microwave-assisted reactions (e.g., 100°C, 30 minutes) may yield higher purity than traditional heating. Comparative studies using standardized conditions (e.g., substrate-to-catalyst ratios, solvent purity) are recommended. Reproducibility can be improved by adhering to protocols from peer-reviewed syntheses .
Methodological Notes
- Data Contradiction Analysis : When conflicting yields are reported, evaluate solvent effects (e.g., methanol vs. DMF), catalyst batch variability, and substrate protection strategies. For example, tert-butyl carbamate groups may hydrolyze under acidic conditions, requiring neutral pH during workup .
- Reaction Design : Prioritize modular approaches for derivatization. For instance, tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a versatile intermediate for introducing fluorinated or boronate groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
